molecular formula C11H7BrO4 B13701937 methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate

methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13701937
M. Wt: 283.07 g/mol
InChI Key: DALMMVWBEMJUMG-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 7-amino or 7-thio derivatives.

    Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.

    Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

The presence of the bromine atom in this compound makes it unique, as it imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

methyl 7-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3

InChI Key

DALMMVWBEMJUMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

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